molecular formula C11H16N2O6 B11742850 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione

Cat. No.: B11742850
M. Wt: 272.25 g/mol
InChI Key: WLDUADFFHKCTHT-FDDDBJFASA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione is a compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a pyrimidine ring attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2(1H)-one
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one

Uniqueness: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1

InChI Key

WLDUADFFHKCTHT-FDDDBJFASA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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